(E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acrylamide derivative with a 2-chlorophenyl group and a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Acrylamides are a class of compounds with wide-ranging applications, including the production of polyacrylamides, which are used in water treatment and papermaking .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, a 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl amine) with an acryloyl chloride derivative (in this case, (E)-3-(2-chlorophenyl)acryloyl chloride). This would form the acrylamide bond .Molecular Structure Analysis
The compound contains an acrylamide group, which consists of a carbon-carbon double bond adjacent to a carbonyl group (C=O), attached to an amine. The presence of the double bond suggests that the compound can exist in different geometric isomers, specifically “E” (trans) and “Z” (cis) isomers .Chemical Reactions Analysis
Acrylamides can participate in various chemical reactions. They can undergo polymerization, a reaction in which small molecules (monomers) combine to form large, chain-like molecules (polymers). The double bond in the acrylamide group is particularly reactive and can be involved in addition reactions .科学的研究の応用
Catalytic Synthesis and Functionalization
Research demonstrates the synthesis of related 3,4-dihydroisoquinolinone derivatives through catalyzed reactions involving acrylamides and cyclopropane derivatives. For instance, an efficient synthesis approach using cobalt(III) catalysts has been developed for substituted 3,4-dihydroisoquinolinones through annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes. This process emphasizes the potential for catalytic synthesis involving components structurally similar to the specified compound, hinting at its potential synthesis pathways and applications in creating highly useful derivatives (Ramesh & Jeganmohan, 2021).
Anticancer and Antibacterial Properties
Compounds structurally similar to the specified molecule have been explored for their anticancer and antibacterial properties. For example, new 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their potential as anticancer and antibacterial agents. This suggests that derivatives of (E)-3-(2-chlorophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide could be explored for similar biological activities, contributing to the development of new therapeutic agents (Bondock & Gieman, 2015).
Heterocyclic Scaffold Development
The creation of heterocyclic scaffolds through cyclization cascades is another area of research relevant to the specified compound. Studies involving the addition of radicals to the double bond of N-(arylsulfonyl)acrylamides trigger cyclization/aryl migration/desulfonylation cascades, leading to the development of highly functionalized heterocyclic scaffolds. Such research underscores the potential for the specified compound to be used in the synthesis of complex molecular structures for pharmaceutical and material science applications (Fuentes et al., 2015).
Soluble, Irreversible Inhibitors of Tyrosine Kinase
Related compounds have been investigated as soluble, irreversible inhibitors of the epidermal growth factor receptor (EGFR), with implications for cancer treatment. The research on 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, which share structural motifs with the specified compound, indicates the potential for designing new inhibitors targeting tyrosine kinases, which are critical in various forms of cancer (Smaill et al., 2001).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7-10,13,17H,5-6,11-12,14H2,(H,24,26)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXJDMJWHCXBO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。